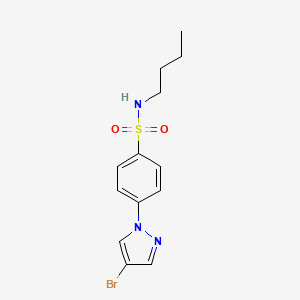

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2S/c1-2-3-8-16-20(18,19)13-6-4-12(5-7-13)17-10-11(14)9-15-17/h4-7,9-10,16H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGWYBRUHYBDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682087 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-41-5 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its Analogs

Disclaimer: As of December 2025, a comprehensive technical guide on the specific chemical properties and biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-41-5) is not available in publicly accessible scientific literature or patents. While the compound is available from commercial suppliers as a research chemical, detailed experimental data and biological studies have not been published.

This guide will therefore provide an in-depth look at the chemical properties and potential biological activities of a closely related and well-documented class of compounds: 4-(Pyrazol-1-yl)benzenesulfonamide derivatives . The information presented is based on published research on these analogs and is intended to provide a framework for understanding the likely characteristics and potential applications of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for researchers, scientists, and drug development professionals.

Core Compound Information

While specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is unavailable, its basic chemical properties have been identified.

| Property | Value | Reference |

| CAS Number | 1199773-41-5 | |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S | |

| Molecular Weight | 358.25 g/mol | |

| Purity (typical) | ≥98% | |

| Physical State | Solid | |

| Storage Temperature | Room Temperature | |

| Synonym | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzenesulfonamide |

General Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives

A general synthetic route for 4-(pyrazol-1-yl)benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or the reaction of a substituted aniline with a pyrazole-containing sulfonyl chloride. A plausible synthetic pathway for the target compound and its analogs is outlined below.

Experimental Protocol: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives

This protocol is a generalized procedure based on the synthesis of similar compounds.

Step 1: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide

-

Reaction Setup: To a solution of 4-aminobenzenesulfonamide in a suitable solvent such as acetic acid, an equimolar amount of a pyrazole precursor (e.g., 1,1,3,3-tetramethoxypropane for the unsubstituted pyrazole ring) is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the 4-(pyrazol-1-yl)benzenesulfonamide core structure.

Step 2: N-Alkylation/N-Arylation

-

Reaction Setup: The product from Step 1 is dissolved in a suitable aprotic solvent like dimethylformamide (DMF).

-

Reagents: A base such as potassium carbonate is added, followed by the dropwise addition of an alkyl or aryl halide (e.g., butyl bromide for the synthesis of N-Butyl 4-(pyrazol-1-yl)benzenesulfonamide).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final N-substituted 4-(pyrazol-1-yl)benzenesulfonamide.

Caption: Generalized synthetic workflow for N-substituted 4-(pyrazol-1-yl)benzenesulfonamides.

Potential Biological Activities and Signaling Pathways

Based on studies of structurally related 4-(pyrazol-1-yl)benzenesulfonamide derivatives, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is likely to be investigated for its potential as an enzyme inhibitor. The benzenesulfonamide moiety is a common pharmacophore known to target the active sites of various enzymes.

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers.

Signaling Pathway:

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-based compounds.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Certain 4-(pyrazol-1-yl)benzenesulfonamide derivatives have shown inhibitory activity against COX-2 and 5-LOX, key enzymes in the inflammatory pathway. Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.

Signaling Pathway:

Caption: Dual inhibition of COX-2 and 5-LOX pathways in inflammation.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, based on methodologies used for similar compounds.

In Vitro Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used. The substrate is a p-nitrophenyl acetate (p-NPA) solution.

-

Assay Procedure: The assay is performed in a 96-well plate. The compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution.

-

Measurement: The reaction is initiated by adding the p-NPA substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Data Analysis: The inhibition percentage is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Assay Procedure: The compound is pre-incubated with the enzyme in a buffer containing a heme cofactor.

-

Measurement: The reaction is initiated by adding arachidonic acid. The COX activity is determined by measuring the amount of prostaglandin E₂ (PGE₂) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.

In Vitro 5-LOX Inhibition Assay

-

Enzyme and Substrate: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human) is used. Linoleic acid or arachidonic acid serves as the substrate.

-

Assay Procedure: The compound is incubated with the enzyme solution.

-

Measurement: The reaction is initiated by adding the substrate. The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Data Analysis: The inhibitory activity is expressed as the percentage of inhibition, and the IC₅₀ value is calculated.

Conclusion

While specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide remains to be published, the extensive research on the broader class of 4-(pyrazol-1-yl)benzenesulfonamide derivatives provides a strong foundation for predicting its chemical behavior and potential biological activities. It is anticipated that this compound may act as an inhibitor of various enzymes, particularly carbonic anhydrases and enzymes involved in the inflammatory cascade. The synthetic and experimental protocols outlined in this guide offer a starting point for researchers interested in investigating the therapeutic potential of this and related molecules. Further studies are required to elucidate the specific properties and mechanisms of action of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

An In-Depth Technical Guide on N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1199773-41-5): Current Knowledge and Data Limitations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, identified by the CAS number 1199773-41-5. The objective of this document is to provide a comprehensive overview of its core technical aspects, including chemical properties, and to outline any available experimental data and potential biological significance. However, a thorough investigation of publicly available scientific literature, patent databases, and chemical repositories reveals a significant lack of in-depth technical information for this specific compound. While basic chemical identifiers are readily available, detailed experimental protocols, quantitative biological data, and established signaling pathways involving this molecule are not currently published. This guide will summarize the available information and clearly delineate the existing knowledge gaps.

Chemical Identity and Properties

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical compound with the molecular formula C13H16BrN3O2S and a molecular weight of approximately 358.26 g/mol .[1] It belongs to the class of benzenesulfonamides, which are compounds containing a sulfonamide group attached to a benzene ring. The structure features a butylamide group and a 4-bromopyrazole moiety attached to the benzenesulfonamide core.

Table 1: Physicochemical Properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

| Property | Value | Source |

| CAS Number | 1199773-41-5 | [1][2][3] |

| Molecular Formula | C13H16BrN3O2S | [1] |

| Molecular Weight | 358.26 g/mol | [1] |

| IUPAC Name | N-butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide | |

| Purity | Typically offered at ≥98% by commercial suppliers | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Note: The lack of publicly available experimental data prevents the inclusion of properties such as solubility, melting point, and boiling point.

Synthesis

A detailed, peer-reviewed synthesis protocol for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not available in the current scientific literature. However, based on general principles of organic chemistry and the synthesis of analogous sulfonamides, a plausible synthetic route can be proposed.

A potential synthetic pathway is visualized in the workflow diagram below. This proposed scheme is for illustrative purposes only and has not been experimentally validated.

Figure 1. A proposed, non-validated synthetic workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Biological Activity and Experimental Data

A comprehensive search of scientific databases reveals a notable absence of published research on the biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Consequently, there is no quantitative data, such as IC50 or EC50 values, binding affinities, or in vivo efficacy data, to report.

The absence of data prevents the creation of tables summarizing biological activity or detailed experimental protocols.

Signaling Pathways and Mechanism of Action

Due to the lack of research on its biological effects, there is no information regarding the mechanism of action or any signaling pathways that N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide may modulate. The creation of a signaling pathway diagram is therefore not possible at this time.

Conclusion and Future Directions

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1199773-41-5) is a commercially available compound for which there is a significant dearth of publicly accessible scientific data. Beyond its basic chemical identifiers, information regarding its synthesis, physical properties, biological activity, and mechanism of action is not available in the current literature.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research could focus on:

-

Development and publication of a robust synthetic protocol.

-

Screening for biological activity across various targets and disease models, leveraging the known activities of other benzenesulfonamide derivatives.

-

Elucidation of its physicochemical properties to enable better handling and formulation.

Until such research is conducted and published, a comprehensive technical guide with detailed experimental data and biological context cannot be fully realized. The information presented here is based on the limited data currently available.

References

- 1. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1187385-90-5|4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a putative synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Core Molecular Data

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a sulfonamide derivative incorporating a brominated pyrazole moiety. Its key quantitative data are summarized below.

| Property | Value |

| Molecular Weight | 358.25 g/mol [] |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S[] |

| CAS Number | 1199773-41-5[] |

| Purity (Typical) | ≥98% |

Putative Synthesis Protocol

Caption: Proposed two-step synthesis of the target compound.

Experimental Details:

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

-

Diazotization of Sulfanilamide: Sulfanilamide is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling with 4-bromopyrazole: The freshly prepared diazonium salt solution is slowly added to a solution of 4-bromopyrazole in a suitable solvent, such as aqueous acetone, at a controlled temperature.

-

Chlorination: The resulting 4-(4-bromopyrazol-1-yl)benzenesulfonamide intermediate is isolated, dried, and then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. The reaction is typically performed in an inert solvent under reflux, followed by removal of excess chlorinating agent.

Step 2: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

-

Reaction Setup: The 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Addition of n-Butylamine: n-Butylamine is added dropwise to the solution at room temperature. If DCM is used as the solvent, a non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has not been extensively reported, the broader class of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has shown promise in several therapeutic areas, including as antileishmanial, anti-inflammatory, and antimicrobial agents.[4][5][6][7]

Notably, several derivatives of pyrazolyl benzenesulfonamide have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[2][8] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are mediators of inflammation.

Caption: Putative anti-inflammatory mechanism of action.

This structural class of compounds, therefore, holds potential for the development of novel anti-inflammatory drugs. Further research is warranted to elucidate the specific biological targets and therapeutic applications of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

References

- 2. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 7. US4891156A - N-alkyl-benzenesulphonamide compositions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a three-step process, commencing with the formation of a key aniline intermediate, followed by its conversion to a sulfonyl chloride, and culminating in the final amidation reaction. This document outlines the experimental protocols for each stage, supported by quantitative data where available, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be logically approached through the construction of the core components in a sequential manner. The overall strategy involves:

-

Synthesis of the Precursor 4-(4-bromopyrazol-1-yl)aniline: This initial step establishes the pyrazole-aniline backbone of the target molecule.

-

Formation of the Intermediate 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride: The aniline precursor is converted into a reactive sulfonyl chloride intermediate via a diazotization reaction.

-

Final N-Alkylation to Yield the Target Compound: The sulfonyl chloride is then reacted with n-butylamine to afford the desired N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

This synthetic route is illustrated in the workflow diagram below.

Figure 1: Proposed synthesis workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while these protocols are based on established chemical transformations, optimization may be required to achieve desired yields and purity.

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)aniline

This step can be achieved through a one-pot reaction involving the cyclization of an appropriate arylhydrazine and a 1,3-diketone, followed by in-situ bromination. A general procedure is described below.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Hydrazinylaniline | C₆H₉N₃ | 123.16 |

| Malondialdehyde or equivalent | C₃H₄O₂ | 72.06 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Acetic Acid | CH₃COOH | 60.05 |

| Ethanol | C₂H₅OH | 46.07 |

Procedure:

-

In a round-bottom flask, dissolve 4-hydrazinylaniline (1.0 eq) in a mixture of ethanol and acetic acid (3:1 v/v).

-

To this solution, add malondialdehyde (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the initial cyclization, add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

-

Continue stirring for an additional 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

This transformation is achieved via a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-(4-bromopyrazol-1-yl)aniline | C₉H₈BrN₃ | 238.08 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Sulfur Dioxide (gas or solution) | SO₂ | 64.07 |

| Copper(I) Chloride | CuCl | 98.99 |

| Acetic Acid | CH₃COOH | 60.05 |

Procedure:

-

Suspend 4-(4-bromopyrazol-1-yl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 0 °C.

-

Add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution dropwise, with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

The crude product is often used in the next step without further purification.

Expected Yield: Diazotization and subsequent conversion to sulfonyl chlorides typically proceed with moderate to good yields, often in the range of 50-70%.

Step 3: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

The final step involves the reaction of the sulfonyl chloride intermediate with n-butylamine.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride | C₉H₆BrClN₂O₂S | 321.58 |

| n-Butylamine | C₄H₁₁N | 73.14 |

| Triethylamine or Pyridine | C₆H₁₅N or C₅H₅N | 101.19 or 79.10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

Procedure:

-

Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add triethylamine or pyridine (1.2 eq) as a base.

-

Add n-butylamine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Expected Yield: The sulfonylation of amines is generally an efficient reaction, with expected yields typically exceeding 80%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Note that these are estimated values based on general procedures and may require optimization.

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Pyrazole Formation & Bromination | 4-Hydrazinylaniline, Malondialdehyde, NBS | RT | 6-8 | 60-80 |

| 2 | Diazotization & Sulfonylation | 4-(4-bromopyrazol-1-yl)aniline, NaNO₂, SO₂, CuCl | 0 - RT | 3-4 | 50-70 |

| 3 | N-Alkylation | 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, n-Butylamine | 0 - RT | 12-16 | >80 |

Characterization Data

The final product, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Molecular Formula: C₁₃H₁₆BrN₃O₂S

-

Molecular Weight: 358.25 g/mol

-

Appearance: Expected to be a solid at room temperature.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet, sextet, sextet, triplet), aromatic protons, and pyrazole protons.

-

¹³C NMR: The carbon NMR spectrum should show the corresponding signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonamide group (S=O stretching) and other functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The proposed three-step route is based on well-established and reliable chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the efficient and reproducible synthesis of this and structurally related compounds for further investigation. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic and Synthetic Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Technical Guide

Disclaimer: Publicly available experimental spectroscopic data and a detailed synthesis protocol for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide are not available at the time of this report. The following guide provides a representative experimental framework based on closely related sulfonamide compounds to offer valuable insights for researchers, scientists, and drug development professionals.

This technical guide furnishes a detailed overview of the spectroscopic characteristics and a potential synthetic route for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Given the absence of specific experimental data for the target compound, this report leverages data from structurally analogous compounds to provide a predictive and practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. These predictions are based on the analysis of similar molecular structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 2H | Ar-H (ortho to SO₂NH) |

| ~7.8-8.0 | d | 2H | Ar-H (meta to SO₂NH) |

| ~8.1 | s | 1H | Pyrazole-H |

| ~7.7 | s | 1H | Pyrazole-H |

| ~4.8-5.0 | t | 1H | NH |

| ~2.9-3.1 | q | 2H | N-CH₂ |

| ~1.4-1.6 | m | 2H | N-CH₂-CH₂ |

| ~1.2-1.4 | m | 2H | CH₂-CH₃ |

| ~0.8-1.0 | t | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~143 | Ar-C (ipso to SO₂) |

| ~140 | Ar-C (ipso to Pyrazole) |

| ~133 | Pyrazole-C |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~120 | Pyrazole-CH |

| ~95 | Pyrazole-C-Br |

| ~43 | N-CH₂ |

| ~31 | N-CH₂-CH₂ |

| ~20 | CH₂-CH₃ |

| ~14 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1340 | Strong | SO₂ Asymmetric Stretch |

| ~1160 | Strong | SO₂ Symmetric Stretch |

| ~1500, ~1450 | Medium | Aromatic C=C Stretch |

| ~900-650 | Strong | C-H Bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 358/360 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |

| 217 | [M - C₄H₉N]⁺ |

| 155 | [SO₂C₆H₄]⁺ |

| 147/149 | [C₃H₂BrN₂]⁺ |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be approached through a two-step process involving the synthesis of the key intermediate, 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, followed by its reaction with n-butylamine.

Experimental Workflow

An In-depth Technical Guide on the Commercial Availability and Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

This technical guide provides a comprehensive overview of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, focusing on its commercial availability, key chemical data, and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a heterocyclic compound belonging to the pyrazole and benzenesulfonamide classes. Derivatives of 4-(1H-Pyrazol-1-yl) benzenesulfonamide have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that compounds with this scaffold can exhibit antileishmanial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The sulfonamide group, in particular, is a well-established pharmacophore found in numerous therapeutic agents.[1] This guide focuses on the specific N-butyl derivative and its accessibility for research and development purposes.

Commercial Availability and Chemical Data

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is available from various chemical suppliers as a research chemical. The quantitative data for this compound is summarized in the table below for easy reference and comparison. A related compound, N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, is also commercially available.[4][5]

| Property | Value | Reference(s) |

| IUPAC Name | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide | [6] |

| CAS Number | 1199773-41-5 | [6] |

| Molecular Formula | C13H16BrN3O2S | [6] |

| Molecular Weight | 358.25 g/mol | [6] |

| Purity | Typically ≥98% | [6][7] |

| Physical Form | Solid | |

| Storage | Room temperature | [4] |

| Typical Suppliers | Moldb, CP Lab Safety (for N-t-Butyl variant) | [4][6] |

| Product Category | Heterocyclic Building Blocks, Protein Degrader Building Blocks | [4][6] |

Synthesis and Experimental Protocols

A potential two-step synthesis is proposed:

-

Step 1: Synthesis of N-butyl-4-chlorobenzenesulfonamide. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with n-butylamine in the presence of a base.

-

Step 2: N-Arylation of 4-bromopyrazole. The intermediate, N-butyl-4-chlorobenzenesulfonamide, can then be reacted with 4-bromopyrazole under conditions suitable for N-arylation, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

A generalized experimental workflow for the synthesis is illustrated in the diagram below.

References

- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide 98% - CAS:1199773-25-5 - 如吉生物科技 [shruji.com]

- 6. 1199773-41-5 | N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide - Moldb [moldb.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Pyrazole Benzenesulfonamide Derivatives: A Technical Guide

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the burgeoning biological activities of pyrazole benzenesulfonamide derivatives. This guide consolidates current research on the anticancer, anti-inflammatory, and antimicrobial properties of this versatile chemical scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, fused with a benzenesulfonamide moiety, has given rise to a class of compounds with significant therapeutic promise. These derivatives have demonstrated a wide spectrum of biological activities, positioning them as prime candidates for further investigation and development in the pharmaceutical industry.

Diverse Biological Activities Explored

Extensive research has highlighted the potential of pyrazole benzenesulfonamide derivatives in several key therapeutic areas:

-

Anti-inflammatory Activity: A significant number of derivatives have been shown to exhibit potent anti-inflammatory effects, often through the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Some compounds have shown anti-inflammatory activity comparable or even superior to established drugs like indomethacin and celecoxib.[1][2][3]

-

Antimicrobial Activity: The antimicrobial potential of these derivatives is another area of active investigation. Studies have demonstrated their efficacy against a range of bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1][2][4] Certain derivatives have exhibited antibacterial activity comparable to ampicillin.[1]

-

Anticancer Activity: The fight against cancer is a primary focus of modern drug discovery, and pyrazole benzenesulfonamide derivatives have emerged as a promising avenue. Research has indicated their ability to inhibit tumor growth through various mechanisms.[5][6][7][8] Some compounds have shown potent cytotoxic activity against human cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[6] Notably, some derivatives have been investigated as inhibitors of tubulin polymerization and cyclin-dependent kinase 2 (CDK2).[6]

-

Other Biological Activities: Beyond these primary areas, pyrazole benzenesulfonamide derivatives have also been explored for their potential as carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions.[9][10] Furthermore, some derivatives have shown promise in alleviating inflammatory bowel disease by modulating signaling pathways like PI3K/Akt/mTOR.[11][12]

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for several pyrazole benzenesulfonamide derivatives reported in the literature.

Table 1: Anti-inflammatory Activity of Pyrazole Benzenesulfonamide Derivatives

| Compound | Assay | Target | IC50 / ED50 (µM) | Reference Compound | IC50 / ED50 (µM) | Source |

| 9a | Carrageenan-induced rat paw edema | COX-2 | 8.58 | Indomethacin | 9.68 | [1] |

| 9b | Carrageenan-induced rat paw edema | COX-2 | 8.94 | Celecoxib | 16.74 | [1] |

| 7a | Carrageenan-induced rat paw edema | Not Specified | 9.46 | Indomethacin | 9.68 | [1] |

| 7b | Carrageenan-induced rat paw edema | Not Specified | 9.38 | Celecoxib | 16.74 | [1] |

| FR140423 | Prostaglandin E2 formation | COX-2 | 150-fold more selective for COX-2 than COX-1 | Indomethacin | - | [13] |

| 5b | In vitro COX/5-LOX inhibition | COX-2/5-LOX | 0.01 (COX-2), 1.78 (5-LOX) | Celecoxib | - | [14] |

Table 2: Antimicrobial Activity of Pyrazole Benzenesulfonamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

| 9b | E. coli | Equivalent to Ampicillin | Ampicillin | - | [1] |

| 9b | S. aureus | ~50% of Ampicillin | Ampicillin | - | [1] |

| 4b, 4d, 4e | Various bacterial and fungal strains | Significant activity | Ofloxacin, Fluconazole | - | [4][15] |

| 9g | Mycobacterium tuberculosis H37Rv | 10.2 | Isoniazid, Rifampicin | - | [16] |

Table 3: Anticancer Activity of Pyrazole Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Source |

| 6 | Various cancer cell lines | 0.06–0.25 nM | Tubulin polymerization inhibitor | [6] |

| 7 | A549, Hela, HepG2, MCF-7 | 0.15–0.33 | Tubulin polymerization inhibitor | [6] |

| 33 | HCT116, MCF-7, HepG2, A549 | < 23.7 | CDK2 inhibitor | [6] |

| 34 | HCT116, MCF-7, HepG2, A549 | < 23.7 | CDK2 inhibitor | [6] |

| 36 | - | 0.199 | CDK2 inhibitor | [6] |

| 37 | MCF-7 | 5.21 | Not Specified | [6] |

| 43 | MCF-7 | 0.25 | PI3 kinase inhibitor | [6] |

| 3f | MDA-MB-468 | 14.97 | ROS generation, Caspase 3 activation | [17] |

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrazole benzenesulfonamide derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the biological activities of these compounds is provided below.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used in vivo assay assesses the anti-inflammatory potential of a compound.

-

Animal Model: Wistar rats are typically used.

-

Procedure:

-

A baseline measurement of the rat's paw volume is taken using a plethysmometer.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group. The ED50 value, the dose that causes 50% inhibition of edema, is then determined.[1][2]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of the pyrazole benzenesulfonamide derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[8]

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

-

Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.[4][18]

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Once the agar solidifies, wells are created using a sterile cork borer.

-

Compound Application: A specific volume of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., ampicillin, ofloxacin) and a solvent control are also included.[4]

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Conclusion

The diverse and potent biological activities of pyrazole benzenesulfonamide derivatives make them a highly attractive scaffold for the development of new therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for novel treatments for a range of diseases, from inflammatory conditions and infectious diseases to various forms of cancer. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents | Bentham Science [benthamscience.com]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. srrjournals.com [srrjournals.com]

- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models | springermedizin.de [springermedizin.de]

- 13. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its analogs. The protocols detailed below are based on established synthetic methodologies for pyrazole and sulfonamide derivatives, including analogs of the selective COX-2 inhibitor, Celecoxib.

Introduction

The N-aryl-4-(pyrazol-1-yl)benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Notably, this core structure is found in selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of analogs with variations in the pyrazole and sulfonamide substituents is a key strategy in the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties. This document outlines a representative synthetic approach to N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a specific analog within this class.

Synthetic Strategy

The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be achieved through a multi-step process. A plausible and efficient synthetic route involves the initial preparation of two key intermediates: 4-bromopyrazole and 4-hydrazinobenzenesulfonamide hydrochloride. These intermediates are then condensed to form the core pyrazolyl benzenesulfonamide structure, followed by N-alkylation of the sulfonamide group with a butyl moiety.

Alternatively, a more direct approach involves the synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, which can then be directly reacted with n-butylamine to yield the final product. The protocols provided below detail these key transformations.

Data Presentation

Table 1: Synthesis of 4-Bromopyrazole - Representative Reaction Conditions

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1H-Pyrazole | N-Bromosuccinimide (NBS) | Water | Room Temperature | 24 | Not specified | [1] |

| 1,3-Diketone, Arylhydrazine | N-Bromosaccharin | Solvent-free | Not specified | 0.12 | Excellent | [2] |

| Benzylhydrazine, Acetylacetone | 2-bromo-2-propyl diester | Acetonitrile | Room Temperature | 12 | Not specified | [3] |

Table 2: Synthesis of N-Butylbenzenesulfonamide from Benzenesulfonyl Chloride and Butylamine

| Benzenesulfonyl Chloride | Amine | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | n-Butylamine | Ultrasonic/Water | 20, then 60 | 0.5, then precipitation | High | [4] |

| Benzenesulfonyl chloride | Primary/Secondary Amines | Aqueous NaOH | Not specified | Not specified | 94-98 | [5] |

| Substituted Benzenesulfonyl Chloride | Butylamine | Dichloromethane | Cooled, then RT | Not specified | Quantitative | [6] |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromopyrazole

This protocol is adapted from the bromination of pyrazole using N-bromosuccinimide.[1]

Materials:

-

1H-Pyrazole

-

N-Bromosuccinimide (NBS)

-

Water

-

Ethyl acetate

-

Aqueous sodium carbonate (Na2CO3)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

-

Add N-bromosuccinimide (1.0 eq) to the suspension. The reaction mixture will turn milky white.

-

Stir the mixture continuously at room temperature for 24 hours.

-

After the reaction is complete, extract the mixture with ethyl acetate.

-

Wash the combined organic phases sequentially with aqueous sodium carbonate and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-bromopyrazole.

Protocol 2: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl Chloride

This protocol is a hypothetical adaptation based on the synthesis of similar pyrazolyl benzenesulfonyl chlorides.

Materials:

-

4-Bromopyrazole

-

4-Chlorosulfonylphenylhydrazine hydrochloride

-

Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve 4-bromopyrazole (1.0 eq) in a suitable solvent.

-

Add 4-chlorosulfonylphenylhydrazine hydrochloride (1.0 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Protocol 3: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

This protocol describes the reaction of the sulfonyl chloride intermediate with n-butylamine.[4][6]

Materials:

-

4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

-

n-Butylamine

-

Dichloromethane (DCM) or other suitable solvent

-

Triethylamine (optional, as a base)

-

Water

-

Brine

Procedure:

-

Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add n-butylamine (2.0 eq) to the stirred solution. An excess of the amine can act as the base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine can be used.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide by column chromatography or recrystallization.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Signaling Pathway: COX-2 Inhibition

Many N-aryl-4-(pyrazol-1-yl)benzenesulfonamide analogs are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8]

Caption: Inhibition of the COX-2 signaling pathway by sulfonamide analogs.

References

- 1. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Page loading... [guidechem.com]

- 4. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. scilit.com [scilit.com]

- 6. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 7. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Application Notes and Protocols for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a synthetic compound belonging to the pyrazole benzenesulfonamide class of molecules. While direct studies on this specific molecule are not extensively documented in publicly available literature, the pyrazole and sulfonamide moieties are prevalent in numerous biologically active compounds. Derivatives of pyrazole and benzenesulfonamide have demonstrated a wide array of pharmacological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] This document provides detailed application notes and extrapolated protocols for the use of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in various cellular assays, based on the known biological activities of structurally related compounds.

Potential Mechanisms of Action and Cellular Targets

Based on the activities of analogous compounds, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide may exhibit several mechanisms of action, making it a candidate for investigation in various therapeutic areas.

-

Antiproliferative and Cytotoxic Effects: Many pyrazole sulfonamide derivatives have been shown to inhibit the growth of cancer cell lines.[2][3] The potential mechanism could involve the inhibition of key cellular processes such as cell cycle progression or the induction of apoptosis.

-

Enzyme Inhibition: Sulfonamide-containing compounds are well-known enzyme inhibitors. For instance, they have been shown to target carbonic anhydrases and cholinesterases.[4][6]

-

Antiparasitic Activity: Several pyrazole sulfonamide derivatives have been identified as potent inhibitors of enzymes crucial for the survival of parasites such as Trypanosoma brucei and Leishmania.[1][7]

The following diagram illustrates a generalized signaling pathway that could be modulated by pyrazole sulfonamide derivatives, leading to an antiproliferative response.

Caption: Potential antiproliferative signaling pathway.

Data Presentation: Efficacy of Related Pyrazole Sulfonamide Compounds

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole sulfonamide and related compounds against various cell lines and enzymes. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for initial screening of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

| Compound ID | Target/Class | Cell Line / Enzyme | IC50 (µM) | Reference |

| DDD85646 (1) | TbNMT | Trypanosoma brucei | 0.002 | [7] |

| Compound 40 | TbNMT | Trypanosoma brucei | 0.004 | [7] |

| Various Analogs | OXPHOS Complex I | MIA PaCa-2 | 0.05 - 3.4 | [8] |

| Various Analogs | OXPHOS Complex I | BxPC-3 | 0.2 - 18.5 | [8] |

| Pyrazole-4-sulfonamide Derivatives | Antiproliferative | U937 | Not specified | [2][3] |

| Benzenesulfonamide Derivatives | Antimicrobial | E. coli | 6.72 (MIC) | [9] |

| Benzenesulfonamide Derivatives | Antimicrobial | S. aureus | 6.63 (MIC) | [9] |

Experimental Protocols

Herein, we provide detailed protocols for key cellular assays to evaluate the biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on cell viability and provides a quantitative measure of cytotoxicity (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7) or other relevant cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

Protocol Workflow:

Caption: Workflow for cell viability assay.

Detailed Steps:

-

Compound Preparation: Prepare a 10 mM stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in DMSO.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Include a vehicle control (DMSO only).

-

Incubation: Treat the cells with the compound dilutions and incubate for 48-72 hours.

-

Detection:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between apoptotic, necrotic, and live cells to elucidate the mechanism of cell death induced by the compound.

Materials:

-

6-well cell culture plates

-

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol Workflow:

Caption: Workflow for apoptosis assay.

Detailed Steps:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if the compound induces cell cycle arrest at a specific phase.

Materials:

-

6-well cell culture plates

-

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol Workflow:

Caption: Workflow for cell cycle analysis.

Detailed Steps:

-

Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain them with PI/RNase A solution.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating the investigation of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a cellular context. While these methodologies are based on the known activities of structurally related compounds, they provide a solid foundation for elucidating the specific biological effects and potential therapeutic applications of this novel molecule. Researchers are encouraged to adapt and optimize these protocols based on their specific cell systems and experimental goals.

References

- 1. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]

- 5. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class, which is a well-established pharmacophore in medicinal chemistry.[1] The presence of the pyrazole moiety suggests potential applications in a range of biological processes, including as an antimicrobial, antioxidant, and anticancer agent.[2] Benzenesulfonamide derivatives are known to exhibit a wide array of biological activities, often through the inhibition of key enzymes such as carbonic anhydrases and protein kinases.[1][3]

These application notes provide an overview of the potential biological activities of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide and detailed protocols for its experimental evaluation. Due to the limited specific data on this particular compound, the following information is based on the known activities of structurally related benzenesulfonamide and pyrazole derivatives.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S | [4] |

| Molecular Weight | 358.25 g/mol | [4] |

| CAS Number | 1199773-41-5 | [4] |

| Purity | Typically ≥98% | [4] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions. | - |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |

Potential Biological Activities and Applications

Based on the activities of related compounds, N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a candidate for investigation in the following areas:

-

Anticancer Agent: Many benzenesulfonamide derivatives are potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival.[3][5] The pyrazole nucleus is also a common feature in many anticancer compounds.[2] This compound could potentially inhibit specific kinases involved in cancer signaling pathways.

-

Antimicrobial Agent: Sulfonamides are a well-known class of antimicrobial drugs that act by inhibiting folate synthesis in bacteria.[2][6] The pyrazole moiety can also contribute to antimicrobial activity.[2]

-

Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding motif, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[7][8] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[7][8]

Experimental Protocols

The following are detailed protocols for the initial characterization of the biological activity of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.[4][9]

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide in DMSO. Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48 or 72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase.[5]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates

-

Plate reader compatible with the detection reagent

Procedure:

-

Compound Preparation: Prepare a serial dilution of the compound in DMSO.

-

Assay Setup: Add the kinase, substrate, and compound dilutions to a 384-well plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its intended target protein in a cellular context.[10][11]

Materials:

-

Cultured cells

-

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

-

DMSO

-

Lysis buffer

-

Antibody against the target protein

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specific time.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Data Presentation

Table 1: In Vitro Cytotoxicity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 48 | [Insert experimental data] |

| A549 | 48 | [Insert experimental data] |

| MCF-7 | 48 | [Insert experimental data] |

| HeLa | 72 | [Insert experimental data] |

| A549 | 72 | [Insert experimental data] |

| MCF-7 | 72 | [Insert experimental data] |

Table 2: Kinase Inhibition Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

| Kinase Target | IC₅₀ (nM) |

| Kinase A | [Insert experimental data] |

| Kinase B | [Insert experimental data] |

| Kinase C | [Insert experimental data] |

Visualizations

Caption: A generalized workflow for the discovery and development of kinase inhibitors.[5]

Caption: A representative diagram of a kinase signaling pathway and a potential point of inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opentrons.com [opentrons.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical fragment categorized as a "Protein Degrader Building Block"[1]. This classification suggests its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome[2]. The pyrazole and benzenesulfonamide moieties present in this fragment are common scaffolds in medicinal chemistry and have been associated with a range of biological activities, including potential inhibitory effects on various enzymes[3][4][5].

This document provides a conceptual framework and generalized protocols for utilizing N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a starting fragment for PROTAC development. Due to the limited publicly available data on the specific biological targets and activity of this compound, the following sections outline a strategic workflow for its application in a fragment-based drug discovery (FBDD) campaign aimed at creating novel protein degraders.

Physicochemical Properties

A summary of the known physicochemical properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C13H16BrN3O2S | [1] |

| Molecular Weight | 358.3 g/mol | [1] |

| CAS Number | 1199773-25-5 | [1] |

| Purity | ≥98% | [6] |

| Appearance | Solid | [7] |

Proposed Application: A Fragment for PROTAC Discovery

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can serve as a foundational fragment for identifying a ligand for a protein of interest (POI). The general workflow for its application in PROTAC development is depicted below.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a PROTAC discovery program.

Protocol for Fragment-Based Screening (Hit Identification)

To identify the protein target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, various biophysical and biochemical screening methods can be employed.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based screening can detect weak binding of fragments to a target protein.

-

Protein Preparation: Express and purify the target protein of interest, ensuring it is stable and soluble at the concentrations required for NMR.

-

Fragment Library Preparation: Prepare a stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Data Acquisition: Acquire a reference 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

-

Titration: Add the fragment to the protein sample in increasing concentrations.

-

Data Analysis: Monitor for chemical shift perturbations (CSPs) or signal broadening in the protein's NMR spectrum upon fragment binding. Significant changes indicate an interaction.

3.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure binding affinity and kinetics.